1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]-
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Overview
Description
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]- is an organic compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]- typically involves the nitration of precursor compounds. For example, nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with 100% nitric acid can yield similar oxadiazole derivatives . Another method involves the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole using sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety protocols are in place due to the potentially hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Nitration: Nitration reactions can introduce nitro groups into the molecule, enhancing its energetic properties.
Substitution: Amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate is commonly used as an oxidizing agent.
Nitration: 100% nitric acid is used for nitration reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of oxadiazole, which have applications in energetic materials and other fields .
Scientific Research Applications
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Energetic Materials: The compound and its derivatives are studied for their potential use as high-performance energetic materials due to their high density and thermal stability.
Pharmaceuticals: Oxadiazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Agrochemicals: The compound may have applications in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]- depends on its specific application. In the context of energetic materials, the compound undergoes rapid decomposition to release energy. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,3′-Bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan
- 3,5-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole
Uniqueness
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-methoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of oxadiazole rings and functional groups makes it a versatile compound for various applications, particularly in the field of energetic materials .
Properties
Molecular Formula |
C12H12N6O3 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H12N6O3/c1-19-8-4-2-7(3-5-8)6-14-12-15-11(18-20-12)9-10(13)17-21-16-9/h2-5H,6H2,1H3,(H2,13,17)(H,14,15,18) |
InChI Key |
PLCYVKBJOMPLLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
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